methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is an organic compound with a complex structure that includes a phthalimide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the following steps:
Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. This reaction typically uses aluminum chloride as a catalyst.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a strong acid such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the phthalimide core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology
The compound has potential applications in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. Its derivatives are studied for their potential therapeutic effects and as lead compounds in drug discovery.
Industry
In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The phthalimide core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used widely in organic synthesis.
N-Substituted Phthalimides: Variants with different substituents on the nitrogen atom.
Dimethylphthalimide: A simpler analog with methyl groups on the phthalimide core.
Uniqueness
Methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-4-6-13(8-11(10)2)19-16(20)14-7-5-12(18(22)23-3)9-15(14)17(19)21/h4-9H,1-3H3 |
InChI Key |
ICTTYRSAQDVVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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